molecular formula C16H13F3N6O B1677544 N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide CAS No. 1124381-43-6

N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide

Cat. No.: B1677544
CAS No.: 1124381-43-6
M. Wt: 362.31 g/mol
InChI Key: XUKGFHHTSUKORV-UHFFFAOYSA-N
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Scientific Research Applications

MSC2032964A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.

    Biology: Employed in research on neuroinflammation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in neuroinflammatory diseases and other conditions involving ASK1 signaling.

    Industry: Utilized in the development of new pharmaceuticals and research tools.

Future Directions

The trifluoromethyl group is often used in the development of new pharmaceuticals and drugs . Therefore, compounds like “N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide” may have potential applications in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . It plays a crucial role in cellular responses to stressors like oxidative stress, endoplasmic reticulum stress, and calcium influx .

Mode of Action

MSC2032964A selectively inhibits ASK1 over a panel of 210 kinases . It blocks lipopolysaccharide (LPS)-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . This inhibition of ASK1 prevents the downstream activation of the p38 MAPK pathway, which is often associated with inflammation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by MSC2032964A is the ASK1-p38 MAPK pathway . Under stress conditions, ASK1 is activated and subsequently activates the p38 MAPK pathway. This pathway plays a critical role in the regulation of cellular responses to stress, leading to inflammation and apoptosis . By inhibiting ASK1, MSC2032964A prevents the activation of this pathway, thereby suppressing these cellular responses .

Pharmacokinetics

MSC2032964A is orally bioavailable and brain penetrant . It has good metabolic stability with microsomal clearance <4 ml/min/mg, and a good apparent permeability . The compound is also soluble in DMSO and ethanol .

Result of Action

The inhibition of ASK1 by MSC2032964A leads to the suppression of neuroinflammation . It blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . In a mouse model of experimental autoimmune encephalomyelitis (EAE), MSC2032964A was shown to reduce demyelination in the optic nerve and decrease astrocyte and microglia activation in the spinal cord .

Chemical Reactions Analysis

MSC2032964A undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

MSC2032964A is unique in its high selectivity for ASK1 over a broad panel of kinases. Similar compounds include:

MSC2032964A stands out due to its high specificity, oral bioavailability, and brain penetration capabilities, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name

N-[5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKGFHHTSUKORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124381-43-6
Record name MSC-2032964A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1124381436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSC-2032964A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AP46TK3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared following procedure described for example 71 but starting from N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide ((B7), 50 mg; 0.14 mmol; 1.0 eq.) and cyclopropylamine (1.0 mL) as a white powder (30 mg, 59%). HPLC, Rt: 2.98 min. (purity 99.6%). LC/MS, M+(ESI): 363.3, M−(ESI): 361.3.
Name
N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
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N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
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N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
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N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
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N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
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N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide

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